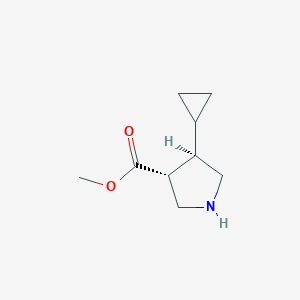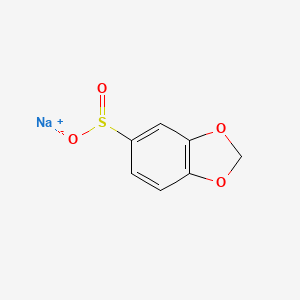
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo es un compuesto quiral con un potencial significativo en diversos campos de investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un grupo ciclopropilo unido a un anillo de pirrolidina, lo que le confiere propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo generalmente implica los siguientes pasos:
N-Acilación: El material de partida, 3-amino-4-metilpiridina, se somete a N-acilación.
Cuaternización: El producto acilado se cuaterniza luego usando haluro de bencilo.
Reducción parcial: El producto cuaternizado se reduce parcialmente usando borohidruro de sodio en metanol o agua.
Hidrólisis: El producto parcialmente reducido se hidroliza en presencia de un ácido para producir el intermedio deseado.
Aminación reductora: El intermedio se somete a aminación reductora usando metilamina metílica en presencia de isopropóxido de titanio (IV) en metanol.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto a menudo implican optimizar las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores avanzados, mejores condiciones de reacción y técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
(3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como haluros de alquilo y aminas.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxo, reducidos y sustituidos del compuesto original .
Aplicaciones Científicas De Investigación
(3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: El compuesto se utiliza en la producción de diversos productos químicos finos y farmacéuticos
Mecanismo De Acción
El mecanismo de acción de (3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo implica su interacción con dianas moleculares específicas. Estas dianas pueden incluir enzimas, receptores y otras proteínas. La estructura única del compuesto le permite unirse a estas dianas, modulando su actividad y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dihidroxi-3-metil-2-pentanona: Este compuesto tiene características estructurales similares y es conocido por sus propiedades inmunoestimulantes en las plantas.
3’-O-Metilsappanol: Otro compuesto estructuralmente relacionado con notables actividades biológicas.
Singularidad
(3R,4R)-4-ciclopropilpirrolidina-3-carboxilato de metilo destaca por su grupo ciclopropilo único unido al anillo de pirrolidina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C9H15NO2 |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1 |
Clave InChI |
HCMJOTMAYTXGHE-SFYZADRCSA-N |
SMILES isomérico |
COC(=O)[C@H]1CNC[C@@H]1C2CC2 |
SMILES canónico |
COC(=O)C1CNCC1C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

